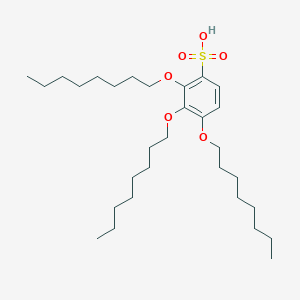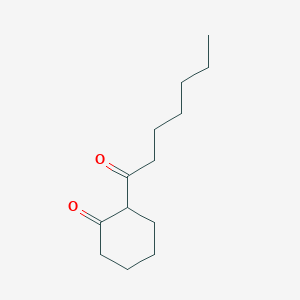
Cyclohexanone, 2-(1-oxoheptyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(1-oxoheptyl)- is an organic compound with the molecular formula C13H22O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 1-oxoheptyl group. This compound is a colorless to pale yellow liquid with a characteristic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-oxoheptyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with heptanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-oxoheptyl)- may involve the catalytic hydrogenation of cyclohexanone in the presence of a heptanal precursor. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(1-oxoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(1-oxoheptyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-(1-oxoheptyl)- involves its interaction with various molecular targets and pathways. The ketone group in the compound can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to changes in molecular structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon ring and a single ketone group.
Cyclohexanol: The reduced form of cyclohexanone, containing a hydroxyl group instead of a ketone.
Cyclohexane: The fully saturated form of cyclohexanone, lacking any functional groups.
Uniqueness
Cyclohexanone, 2-(1-oxoheptyl)- is unique due to the presence of the 1-oxoheptyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This substitution allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
122059-99-8 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-heptanoylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-9-12(14)11-8-6-7-10-13(11)15/h11H,2-10H2,1H3 |
Clave InChI |
GVWBMACEITYPFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



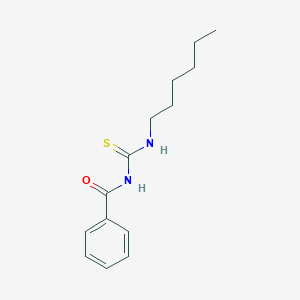
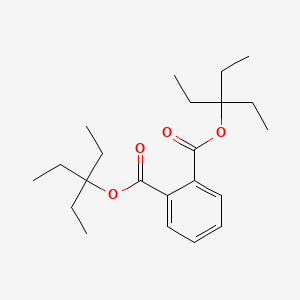
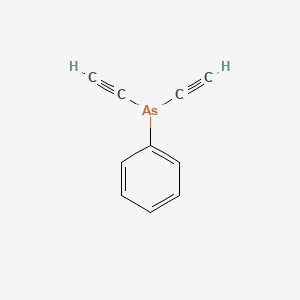
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
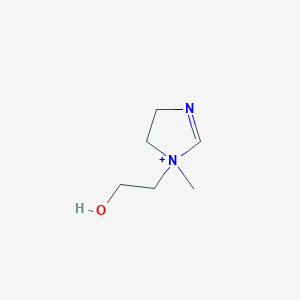
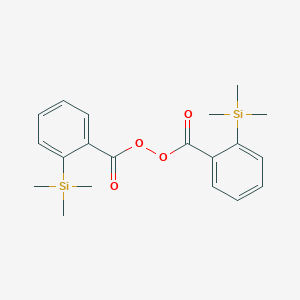
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
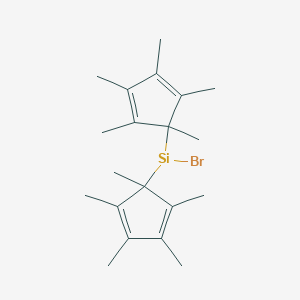
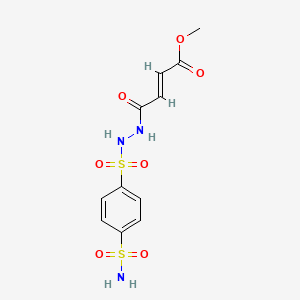
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

